molecular formula C29H28N2O2 B11048358 (4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B11048358
M. Wt: 436.5 g/mol
InChI Key: ZJJXQLCFUKZGPK-UQQQWYQISA-N
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Description

(4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound with a unique structure that combines elements of quinoline, oxazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with an appropriate aldehyde to form the intermediate, which is then cyclized with a phenyl-substituted oxazole precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound .

Mechanism of Action

The mechanism of action of (4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with molecular targets in biological systems. This interaction can modulate specific pathways, leading to the desired biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

properties

Molecular Formula

C29H28N2O2

Molecular Weight

436.5 g/mol

IUPAC Name

(4Z)-4-[(1-benzyl-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C29H28N2O2/c1-20-18-29(2,3)31(19-21-10-6-4-7-11-21)26-15-14-22(16-24(20)26)17-25-28(32)33-27(30-25)23-12-8-5-9-13-23/h4-17,20H,18-19H2,1-3H3/b25-17-

InChI Key

ZJJXQLCFUKZGPK-UQQQWYQISA-N

Isomeric SMILES

CC1CC(N(C2=C1C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)CC5=CC=CC=C5)(C)C

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)CC5=CC=CC=C5)(C)C

Origin of Product

United States

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